1,1,1,2,2-Pentafluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

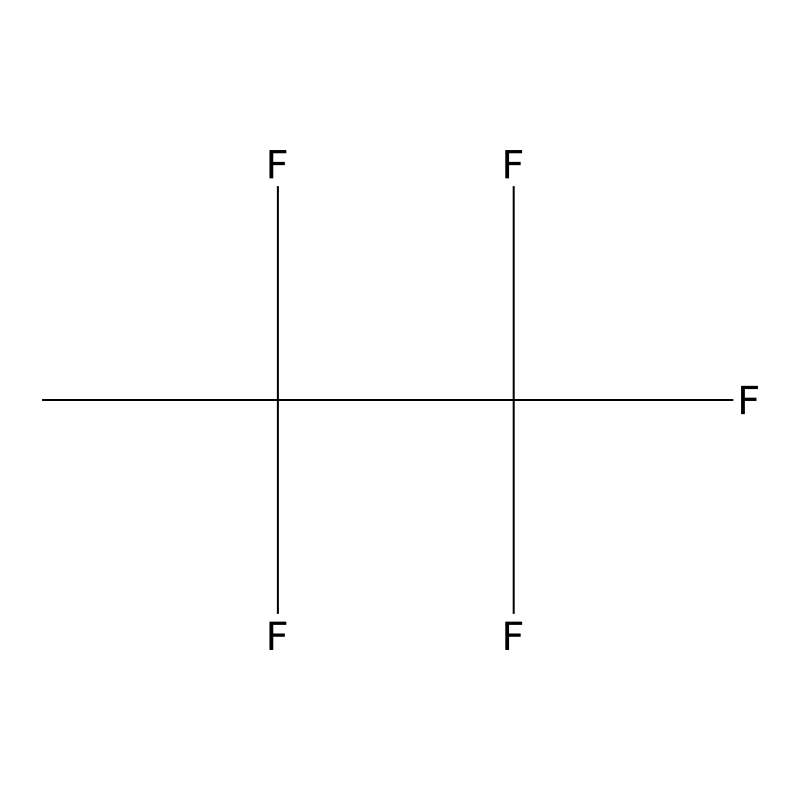

1,1,1,2,2-Pentafluoropropane is a colorless gas with the chemical formula C₃H₃F₅ and a molecular weight of 134.05 g/mol. It is classified as a hydrofluorocarbon and is primarily used as a refrigerant and in various industrial applications. The compound has a boiling point of approximately 254.9 K (−18.3 °C) and a critical temperature of 380.1 K (107.0 °C) . Its structure features five fluorine atoms attached to a propane backbone, which significantly influences its physical and chemical properties.

- Toxicity: HFC-225 is considered to have low acute toxicity. However, exposure to high concentrations can cause dizziness, nausea, and other central nervous system effects [].

- Flammability: HFC-225 is non-flammable but can decompose in a fire to release toxic fumes.

- Environmental Impact: While HFC-225 does not deplete the ozone layer like CFCs, it is still a greenhouse gas with a moderate Global Warming Potential (GWP).

Atmospheric Research

- Study of ozone depletion: PFC-245cb is one of the compounds monitored in studies of stratospheric ozone depletion. It is classified as a halocarbon, a group of chemicals identified as contributing factors to ozone depletion . Researchers track atmospheric levels of PFC-245cb to understand its potential impact on the ozone layer [].

Material Science Research

- Investigation of physical properties: Scientists study the physical properties of PFC-245cb, such as its boiling point, critical temperature, and dielectric constant. This information is valuable in various applications, including the development of new refrigerants and electrical insulators [].

Environmental Science Research

- Evaluation of environmental impact: Researchers assess the potential environmental impact of PFC-245cb, including its persistence in the environment and its contribution to global warming. This information is crucial for developing regulations and mitigation strategies for fluorinated greenhouse gases [].

1,1,1,2,2-Pentafluoropropane exhibits stability under normal conditions but can undergo reactions under specific circumstances. It is generally inert but may react with strong oxidizing agents or in the presence of high temperatures. The compound can be decomposed by extreme heat or in contact with reactive metals .

Example Reactions- Decomposition: At elevated temperatures, it may decompose to form hydrogen fluoride and other products.

- Reactivity with Strong Oxidizers: It can react violently when exposed to strong oxidizing agents.

1,1,1,2,2-Pentafluoropropane can be synthesized through several methods:

- Fluorination of Propane: This involves the direct fluorination of propane using fluorine gas under controlled conditions.

- Rearrangement Reactions: Certain perfluorinated compounds can be rearranged to yield 1,1,1,2,2-pentafluoropropane.

- Halogen Exchange Reactions: This method utilizes existing halogenated compounds to introduce fluorine atoms selectively .

The primary applications of 1,1,1,2,2-pentafluoropropane include:

- Refrigeration: It is used as an environmentally friendly refrigerant due to its low ozone depletion potential.

- Aerosol Propellant: The compound serves as a propellant in aerosol formulations.

- Solvent: It finds use as a solvent in various chemical processes due to its stability and non-flammability.

Several compounds share structural similarities with 1,1,1,2,2-pentafluoropropane. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,1,1-Trifluoroethane | C₂H₃F₃ | Used as a refrigerant; lower GWP than chlorofluorocarbons |

| 1,1-Difluoroethane | C₂H₄F₂ | Less potent greenhouse gas; used in various applications |

| 1,3-Difluoropropane | C₃H₄F₂ | Similar structure; used in specialty chemical applications |

| 1,1-Dichloro-2,2-difluoroethane | C₂H₂Cl₂F₂ | Known for its use in industrial applications; higher toxicity |

Uniqueness

The uniqueness of 1,1,1,2,2-pentafluoropropane lies in its balance between environmental safety and efficacy as a refrigerant. Unlike many similar compounds that have higher global warming potentials or ozone depletion potentials (like chlorofluorocarbons), this compound offers a more sustainable alternative for industrial use .

XLogP3

Boiling Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

Pictograms

Irritant